3-Methylthieno[3,2-b]pyridine-7-carbonitrile
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Overview
Description
3-Methylthieno[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthieno[3,2-b]pyridine-7-carbonitrile typically involves multicomponent reactions. One common method is the condensation of alkylating reagents with carbonyl compounds functionalized by CH-acids, initiated by the Knoevenagel reaction . This reaction is carried out in ethanol with short-term boiling in the presence of triethylamine (Et3N). The probable reaction scheme includes the formation of a Knoevenagel alkene, which is intramolecularly cyclized into 2-thioxopyridine. In an alkaline medium, regioselective alkylation occurs, leading to the formation of the final thienopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
3-Methylthieno[3,2-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thienopyridine derivatives.
Scientific Research Applications
3-Methylthieno[3,2-b]pyridine-7-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylthieno[3,2-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-Methylthieno[3,2-b]pyridine-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Thieno[2,3-b]pyridine derivatives: These compounds share the thienopyridine core but differ in their substituents and functional groups.
Uniqueness
3-Methylthieno[3,2-b]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-methylthieno[3,2-b]pyridine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c1-6-5-12-9-7(4-10)2-3-11-8(6)9/h2-3,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXURDCLDNKORCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C(C=CN=C12)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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